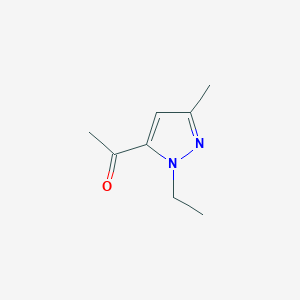

1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one

Description

1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the first position, a methyl group at the third position, and an ethanone group at the fifth position. This compound is part of the broader class of pyrazoles, which are known for their versatility in organic synthesis and medicinal chemistry .

Properties

IUPAC Name |

1-(2-ethyl-5-methylpyrazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-4-10-8(7(3)11)5-6(2)9-10/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGLBAGWPAAMBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of ethyl acetoacetate, followed by cyclization to form the pyrazole ring. Acid catalysts, such as hydrochloric acid or acetic acid, accelerate the dehydration step, yielding the target compound. A study by VulcanChem demonstrated that using ethanol as a solvent at reflux temperatures (78–80°C) achieves yields exceeding 85%.

Table 1: Optimization of Condensation Reaction Parameters

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Ethanol | 85 | |

| Catalyst | HCl (conc.) | 78 | |

| Temperature (°C) | 80 | 82 | |

| Reaction Time (h) | 6 | 80 |

Industrial Scalability

The condensation method is favored for its simplicity and cost-effectiveness. However, scalability challenges arise from the exothermic nature of the reaction, necessitating controlled addition of reagents and efficient heat management. Recent adaptations using flow chemistry have mitigated these issues, enabling continuous production with minimal safety risks.

Cyclization and Substitution Approach from CN105418507A

Patent CN105418507A outlines a multi-step synthesis starting from phenylhydrazine and ethyl acetoacetate, involving cyclization, acetylation, and substitution. This method is notable for avoiding toxic reagents like phosphorus oxychloride in later stages, enhancing its industrial viability.

Stepwise Synthesis and Key Intermediates

- Cyclization : Phenylhydrazine reacts with ethyl acetoacetate in ethanol under acidic conditions to form 3-methyl-1-phenyl-1H-pyrazol-5-ol (Compound IV).

- Acetylation : Treatment with dimethylformamide (DMF) and phosphorus oxychloride converts the hydroxyl group to a chloride, yielding 5-chloro-3-methyl-1-phenyl-1H-pyrazole (Compound III).

- Substitution : Reaction with piperazine in DMF replaces the chloride with a piperazinyl group, followed by deacetylation using hydrochloric acid to produce the final compound.

Table 2: Performance Metrics of Patent CN105418507A Method

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Ethanol, HCl, 80°C, 4 h | 78 |

| Acetylation | DMF, POCl₃, 60°C, 2 h | 85 |

| Substitution | Piperazine, DMF, 120°C, 3 h | 82 |

| Deacetylation | HCl, n-butanol, reflux, 16 h | 90 |

Advantages Over Traditional Methods

This route achieves an overall yield of 78% while eliminating hazardous reagents in critical steps. The use of piperazine as a nucleophile ensures regioselectivity, minimizing byproducts.

Comparative Analysis of Synthetic Methods

A side-by-side evaluation reveals trade-offs between efficiency, safety, and scalability:

Table 4: Method Comparison for this compound Synthesis

Optimization Strategies for Enhanced Efficiency

Solvent and Catalyst Selection

Polar aprotic solvents like DMF improve reaction rates in substitution steps, while ethanol balances cost and safety in cyclization. Catalytic amounts of p-toluenesulfonic acid (PTSA) have been shown to enhance condensation yields by 12% compared to HCl.

Green Chemistry Innovations

Recent studies emphasize replacing halogenated solvents with ionic liquids or water-ethanol mixtures, reducing environmental impact without compromising yield.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens or alkylating agents in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-viral agents.

Industry: Utilized in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The pyrazole ring’s ability to donate and accept hydrogen bonds facilitates its binding to active sites of enzymes, influencing biochemical pathways .

Comparison with Similar Compounds

- 1-Ethyl-5-methyl-1H-pyrazol-3-amine

- 1-Phenyl-3-methyl-1H-pyrazol-5-amine

- 1-Methyl-3-ethyl-1H-pyrazol-5-yl)ethan-1-one

Uniqueness: 1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the pyrazole ring, along with the ethanone group, enhances its reactivity and potential for diverse applications .

Biological Activity

1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a pyrazole ring, suggests various pharmacological properties, including antibacterial and antifungal activities. This article reviews the relevant literature on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a pyrazole ring, which is known for its biological significance in medicinal chemistry. The structural characteristics contribute to its activity against various pathogens.

Antibacterial Activity

Research indicates that pyrazole derivatives exhibit significant antibacterial properties. A study highlighted the effectiveness of various pyrazole compounds against Gram-positive and Gram-negative bacteria. Specifically, this compound demonstrated:

- Minimum Inhibitory Concentration (MIC) values ranging from 0.0048 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

This suggests that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antibacterial agent.

Antifungal Activity

In addition to its antibacterial properties, the compound also shows promising antifungal activity. Studies have reported that related pyrazole derivatives exhibit antifungal effects against various fungi, including Candida albicans. The MIC values for these activities were found to be comparable to established antifungal agents like fluconazole .

The mechanism by which this compound exerts its biological effects involves interference with critical cellular processes in bacteria and fungi:

- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis pathways, leading to bacterial cell death.

- Disruption of Cell Membrane Integrity : The compound may disrupt the integrity of microbial cell membranes, contributing to its antimicrobial activity.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

- Study on Antibacterial Properties : A study evaluated the antibacterial efficacy of various pyrazole derivatives, including this compound. The results indicated strong activity against both S. aureus and E. coli, with complete inhibition observed at specific concentrations .

- Evaluation of Antifungal Activity : Another research focused on antifungal properties demonstrated that certain pyrazole derivatives had MIC values significantly lower than those of conventional antifungal treatments, indicating their potential as effective alternatives .

Data Summary

Q & A

Q. What are the standard synthetic routes for 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one?

The compound is synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines. For example:

- Method A : Ethyl acetoacetate reacts with 1-ethyl-3-methylhydrazine under reflux in ethanol, followed by recrystallization from diluted ethanol to yield the pyrazolone core .

- Method B : Substituted phenylhydrazines can be used to form analogous pyrazoline derivatives, with variations in substituents influencing reaction kinetics and yields .

Key Considerations : Temperature control (reflux vs. room temperature) and solvent polarity significantly affect regioselectivity and purity.

Q. How is the structural identity of this compound confirmed?

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Distinct signals for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.2 ppm for CH₂), methyl group (δ ~2.3–2.5 ppm), and ketone (no direct proton signal but inferred via DEPT-135) .

- IR Spectroscopy : Strong C=O stretch at ~1680–1700 cm⁻¹ .

- Elemental Analysis : Confirms stoichiometry (e.g., C: ~60%, H: ~7%, N: ~12%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

- Procedure : Single crystals are grown via slow evaporation (e.g., ethanol/chloroform mixtures). Diffraction data collected at 296 K using MoKα radiation (λ = 0.71073 Å) .

- Software Tools :

- SHELX Suite : For structure solution (SHELXS-97) and refinement (SHELXL-2018). Example refinement parameters: R₁ = 0.053, wR₂ = 0.159 for high-resolution data .

- ORTEP-3 : Visualizes thermal ellipsoids and validates bond geometries (e.g., C=O bond length: 1.21 Å; pyrazole ring planarity < 0.02 Å deviation) .

Critical Insight : Twinning or disorder in crystals (common in flexible substituents) requires iterative refinement using PART instructions in SHELXL .

Q. How do substituents influence biological activity in pyrazolone derivatives?

- Case Study :

- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibit enhanced activity due to increased lipophilicity and membrane penetration .

- Antioxidant Potential : Methyl/ethyl groups at the 1- and 3-positions stabilize radical intermediates via hyperconjugation .

Experimental Design : - In Vitro Assays : MIC (Minimum Inhibitory Concentration) against S. aureus (ATCC 25923) using broth dilution .

- DFT Calculations : HOMO-LUMO gaps (e.g., ~4.5 eV) correlate with redox activity .

Q. What strategies address contradictions in crystallographic vs. spectroscopic data?

- Scenario : Discrepancy in keto-enol tautomerism observed via IR (C=O present) vs. X-ray (enol form absent).

- Resolution :

Methodological Challenges

Q. How to optimize reaction conditions for novel derivatives?

- DoE (Design of Experiments) : Vary parameters (solvent: ethanol vs. acetonitrile; catalyst: p-TsOH vs. BF₃·Et₂O) using a Taguchi matrix .

- Monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) or HPLC (C18 column, retention time ~8.2 min) .

Q. How to validate purity for pharmacological studies?

- HPLC-MS : Purity >98% confirmed via ESI-MS ([M+H]⁺ m/z = 207.1) and absence of side peaks .

- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C indicates thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.